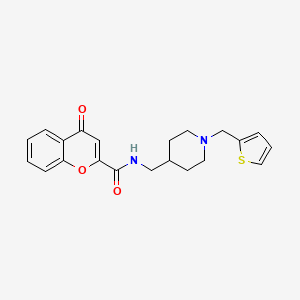
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Synthetic Pathways and Biological Evaluation : A study highlighted the synthesis of coumarin derivatives containing a thiazolidin-4-one ring, emphasizing the creation of innovative compounds with potential biological properties (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010). This research forms a basis for exploring similar compounds such as 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, demonstrating the chemical versatility and potential for biological applications.
- Electronic Structure and Interactions : Another study provided insights into the electronic structure, synthesis, and molecular interactions of chromene derivatives, which play a crucial role in understanding the chemical behavior and potential applications of compounds like 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide (V. Vrabel, J. Sivý, P. Šafár̆, S. Marchalin, 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : The synthesis of novel compounds and their evaluation for antimicrobial activities is a key research area. For instance, thiazolidinone derivatives synthesized under microwave irradiation showed significant antibacterial and antifungal activities (J. Raval, B. N. Naik, K. R. Desai, 2012). This suggests that compounds with a similar structural framework, such as 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, could also possess antimicrobial properties.
Photophysical and Pharmacological Properties
- Photophysical Properties : Research on chromene derivatives, such as the synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates and their evaluation for anticancer activity, also investigates their photophysical properties (J. A. Kumar, G. Saidachary, G. Mallesham, et al., 2013). This highlights the potential for such compounds in photodynamic therapy and as probes in biological systems.
Antioxidant and Antibacterial Agents
- Antioxidant and Antibacterial Efficacy : The synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives via a one-pot reaction demonstrated their potential as antioxidant and antibacterial agents (Chitreddy V. Subbareddy, S. Sumathi, 2017). This suggests a promising area of application for compounds like 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide in combating oxidative stress and bacterial infections.
Propiedades
IUPAC Name |
4-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-18-12-20(26-19-6-2-1-5-17(18)19)21(25)22-13-15-7-9-23(10-8-15)14-16-4-3-11-27-16/h1-6,11-12,15H,7-10,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQQRCOLZUBMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

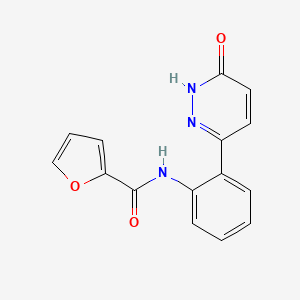
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)
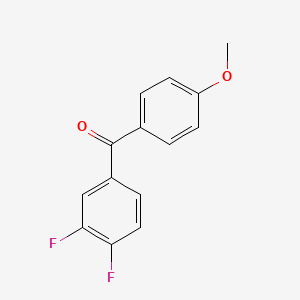
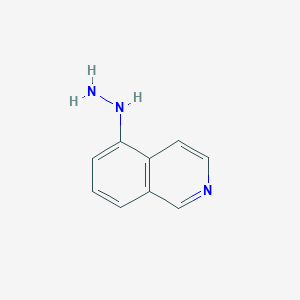
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)
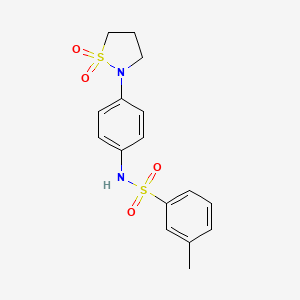
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)
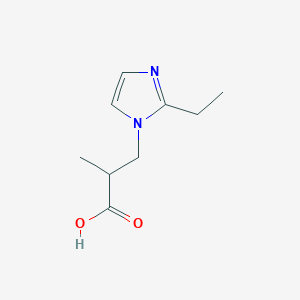
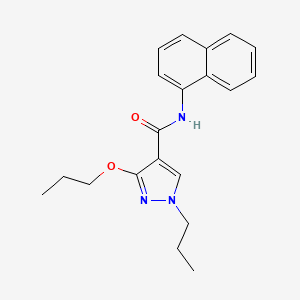
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2554370.png)
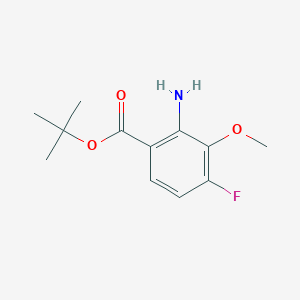
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554374.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)